1-(2-Bromo-4-fluorophenyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-(2-bromo-4-fluorophenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO/c11-8-6-7(12)3-4-9(8)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLLWSUZGBUNGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=C(C=C(C=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30651827 | |
| Record name | 1-(2-Bromo-4-fluorophenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1037150-18-7 | |
| Record name | 1-(2-Bromo-4-fluorophenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation via Brominated Acid Chloride and Substituted Amine (One-Pot Cyclization)
According to US Patent US6114541A, a streamlined method for α-bromo-lactam derivatives involves:
- Reacting a brominated acid chloride (e.g., 2-bromo-4-fluorobenzoyl chloride) with a substituted amine (e.g., pyrrolidin-2-one or its precursor).
- The reaction is performed in a non-aqueous medium with sodium or potassium hydroxide (preferably as anhydrous pearls) and a phase transfer catalyst.
- Vigorous stirring and controlled temperature (maintained around 40–45°C) facilitate simultaneous amide formation and cyclization in a single step.
- This method avoids the use of elemental bromine, reduces reaction steps, and improves yield and cost-efficiency.
| Parameter | Description |
|---|---|
| Reagents | Brominated acid chloride, substituted amine |
| Base | NaOH or KOH (anhydrous pearls) |
| Catalyst | Phase transfer catalyst |
| Solvent | Non-aqueous medium |
| Temperature | 40–45°C |
| Advantages | One-pot reaction, higher yield, cost-effective |
This method is well-suited for preparing 1-(2-bromo-4-fluorophenyl)pyrrolidin-2-one by selecting the appropriate brominated acid chloride and amine components.
Multi-Step Preparation via γ-Amino-β-Hydroxybutyric Acid Derivatives
The Canadian patent CA1087200A describes a comprehensive process for preparing pyrrolidin-2-one derivatives, which can be adapted for the target compound:
Step a: Silylation and Cyclization
γ-Amino-β-hydroxybutyric acid is treated with a silylating agent such as hexamethyldisilazane (HMDS) in an inert aprotic solvent (e.g., toluene, acetonitrile) under reflux. This step forms a cyclized silyloxy derivative.
Step b: Alkylation
The silyloxy intermediate is reacted with a halide derivative of an appropriate ester (e.g., ethyl bromoacetate) in a polar aprotic solvent (acetonitrile, DMF) in the presence of an alkali metal hydride (NaH, KH, or LiH). This introduces the alkyl substituent at the nitrogen.
Step c: Hydrolysis and Ammonolysis
Hydrolysis removes the silyl protecting group to yield a hydroxy derivative. Subsequent treatment with ammonia or a substituted amine converts the ester to the amide, completing the pyrrolidin-2-one ring system.
-
The hydroxy or pyrrolidin-2-one derivatives can be further acylated to introduce additional functional groups.
$$
\text{γ-Amino-β-hydroxybutyric acid} \xrightarrow[\text{silylation}]{\text{HMDS}} \text{Cyclized silyloxy derivative} \xrightarrow[\text{alkylation}]{\text{alkyl halide + base}} \text{N-alkylated intermediate} \xrightarrow[\text{hydrolysis}]{\text{H}2\text{O}} \text{Hydroxy derivative} \xrightarrow[\text{ammonolysis}]{\text{NH}3} \text{Pyrrolidin-2-one derivative}
$$
Reaction Conditions and Notes:
| Step | Reagents/Conditions | Solvent(s) | Temperature | Notes |
|---|---|---|---|---|
| Silylation | Hexamethyldisilazane + trimethylchlorosilane (catalytic) | Toluene, acetonitrile, xylene | Reflux (~110°C) | Anhydrous conditions required |
| Alkylation | Alkyl halide (e.g., ethyl bromoacetate), NaH | Acetonitrile, DMF, DMSO | 35–80°C (reflux if needed) | Polar aprotic solvent preferred |
| Hydrolysis | Water or aqueous acid/base | Appropriate solvent | Ambient to mild heat | Removes silyl protecting group |
| Ammonolysis | Ammonia or substituted amine | Solvent as needed | Ambient to mild heat | Converts ester to amide |
This multi-step method offers versatility and control over substitution patterns and stereochemistry, suitable for complex derivatives like this compound.
Comparative Analysis of Methods
| Feature | One-Pot Cyclization (US6114541A) | Multi-Step Silylation/Alkylation (CA1087200A) |
|---|---|---|
| Number of Steps | Single-step amide formation and cyclization | Multi-step: silylation, alkylation, hydrolysis, ammonolysis |
| Key Reagents | Brominated acid chloride, substituted amine | γ-Amino-β-hydroxy acid, silylating agents, alkyl halides |
| Reaction Medium | Non-aqueous with phase transfer catalyst | Aprotic solvents (toluene, acetonitrile, DMF, etc.) |
| Temperature Control | Moderate (40–45°C) | Variable (35–110°C depending on step) |
| Yield and Purity | High yield, cost-effective | High control over substitution, suitable for complex derivatives |
| Avoidance of Hazardous Reagents | Avoids elemental bromine | Uses silylating agents and alkali metal hydrides |
| Scalability | Suitable for industrial scale | More complex but adaptable |
Summary Table of Preparation Parameters
| Parameter | One-Pot Cyclization Method | Multi-Step Silylation/Alkylation Method |
|---|---|---|
| Starting Material | Brominated acid chloride + amine | γ-Amino-β-hydroxybutyric acid |
| Base | NaOH or KOH (anhydrous) | Alkali metal hydride (NaH, KH, LiH) |
| Catalyst | Phase transfer catalyst | None specified |
| Solvent | Non-aqueous medium | Toluene, acetonitrile, DMF, DMSO |
| Temperature | 40–45°C | 35–110°C (step-dependent) |
| Reaction Time | Short (hours) | Longer (multi-step process) |
| Product Purification | Simplified due to one-pot process | Requires intermediate work-ups |
| Environmental/Safety Aspects | Avoids elemental bromine | Uses silylating agents requiring careful handling |
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the 2-position undergoes nucleophilic substitution (SNAr) due to the electron-deficient aromatic ring. Common reagents and outcomes include:
Mechanistic Insight :
The bromine atom’s activation by the adjacent fluorine enhances its susceptibility to substitution. Fluorine’s electron-withdrawing effect stabilizes the transition state in SNAr reactions.
Carbonyl Group Reactivity
The pyrrolidin-2-one ring undergoes nucleophilic additions and reductions:
Kinetic Data :
-
Reduction with LiAlH₄ proceeds with >90% yield in 4 hours.
-
Hydrolysis requires prolonged heating (12+ hours) for complete conversion.
Oxidation and Functionalization
The pyrrolidinone ring and substituents participate in oxidation:
Thermodynamic Considerations :
-
Epoxidation is exothermic (ΔH ≈ −50 kJ/mol) but requires strict temperature control to avoid over-oxidation .
Cycloaddition and Ring-Opening
The compound participates in cycloaddition reactions for heterocycle synthesis:
Critical Research Findings
-
Regioselectivity in Substitution : Fluorine’s meta-directing effect dominates over bromine’s ortho/para influence .
-
Steric Effects : Bulky substituents on the phenyl ring hinder nucleophilic attack at the carbonyl .
-
Catalytic Efficiency : Pd-based catalysts (e.g., Pd(PPh₃)₄) outperform Ni analogs in cross-coupling reactions .
Scientific Research Applications
1-(2-Bromo-4-fluorophenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to investigate enzyme mechanisms and receptor binding.
Medicine: The compound has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting various diseases.
Industry: It is utilized in the production of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism by which 1-(2-Bromo-4-fluorophenyl)pyrrolidin-2-one exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but they often include binding to active sites or altering signaling cascades.
Comparison with Similar Compounds
Table 1: Comparison of Bromo-Fluorophenyl Pyrrolidin-2-one Isomers
Key Insights :
- Positional isomerism significantly impacts electronic and steric profiles. For example, the 2-bromo-4-fluoro substitution in the target compound may enhance resonance stabilization compared to 2-bromo-5-fluoro analogs due to para-fluorine’s electron-withdrawing effects .
- These isomers share identical molecular formulas but differ in LogP values and dipole moments, influencing solubility and membrane permeability in biological systems.
Functional Group Variations
Table 2: Comparison with Carbonyl- and Methyl-Substituted Analogs
Key Insights :
- The carbonyl group in 882689-88-5 increases electrophilicity, making it more reactive in nucleophilic substitutions compared to the target compound .
Pharmacological Activity Comparisons
Table 3: Bioactivity of Pyrrolidin-2-one Derivatives
Key Insights :
Key Insights :
- Brominated pyrrolidinones generally require personal protective equipment (PPE) due to risks of irritation and systemic toxicity .
- The fluorine substituent may reduce volatility compared to non-fluorinated analogs, altering inhalation risks .
Biological Activity
1-(2-Bromo-4-fluorophenyl)pyrrolidin-2-one is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidin-2-one ring, which is a cyclic amide, and is characterized by the presence of a bromo and a fluoro substituent on the phenyl ring. This article explores the biological activity of this compound, its synthesis, and potential applications in drug discovery.
- Molecular Formula : C10H9BrFNO
- Structure : Contains a five-membered pyrrolidinone ring with a 2-bromo-4-fluorophenyl substituent.
Biological Activity
Research indicates that compounds similar to this compound have demonstrated various biological activities, including:
- Anticancer Activity : Similar pyrrolidinones have shown potential in inhibiting cancer cell proliferation. For instance, derivatives with electron-donating groups (EDGs) have been linked to improved antiproliferative potency against various cancer cell lines .
- Pharmacological Applications : This compound is being investigated for its role as an intermediate in synthesizing bioactive agents, particularly in the context of developing new pharmaceuticals targeting specific diseases.
Synthesis
The synthesis of this compound can be achieved through several methods, including:
- Lewis Acid-Catalyzed Reactions : Utilizing donor–acceptor cyclopropanes with primary amines to form γ-amino esters followed by lactamization.
- Modification of Existing Compounds : Structural modifications can enhance biological activity or reactivity in synthetic pathways.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Differences |
|---|---|
| 4-(2-Bromo-4-fluorobenzyl)piperidin-4-ol | Contains a piperidine ring instead of pyrrolidine. |
| 1-(2-Chlorophenyl)pyrrolidin-2-one | Chlorine instead of bromine; may exhibit different reactivity. |
| 1-(3-Fluorophenyl)pyrrolidin-2-one | Different substitution pattern; impacts biological activity. |
| 1-(4-Methylphenyl)pyrrolidin-2-one | Methyl group alters sterics and electronic properties. |
The unique combination of bromine and fluorine in this compound significantly influences its chemical reactivity and biological properties compared to these similar compounds.
Case Studies and Research Findings
While specific case studies on this compound are sparse, related research highlights the importance of structural modifications in enhancing biological activity:
- Anticancer Studies : Research into pyrrolidine derivatives has shown promising results against various cancer cell lines, with some compounds exhibiting IC50 values comparable to established anticancer drugs .
- Mechanistic Studies : Investigations into similar compounds have revealed insights into their interactions with target proteins, suggesting that further studies on this compound could elucidate its pharmacological potential .
Q & A
Q. What are the optimal synthetic routes for 1-(2-Bromo-4-fluorophenyl)pyrrolidin-2-one, and how do reaction conditions influence yield?
The compound is typically synthesized via coupling reactions between 2-pyrrolidinone and halogenated aryl precursors. Key methods include:
- Ullmann Coupling : Using 2-bromo-4-fluorobromobenzene with 2-pyrrolidinone in the presence of a Cu catalyst. Yields (~85%) depend on reaction time (12–24 hrs) and temperature (110–130°C) .
- Buchwald-Hartwig Amination : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos enable aryl bromide coupling at lower temperatures (80–100°C), improving selectivity .
Methodological Note : Monitor reaction progress via TLC or GC-MS. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product from unreacted starting materials .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- ¹H NMR : Key signals include the pyrrolidinone ring protons (δ 2.0–3.5 ppm, multiplet) and aromatic protons (δ 7.2–7.8 ppm, split due to bromo and fluoro substituents).
- ¹³C NMR : Carbonyl resonance at ~175 ppm; aryl carbons show distinct shifts from halogen effects (C-Br: ~115 ppm; C-F: ~160 ppm) .
- IR : Stretching vibrations for C=O (1680–1720 cm⁻¹) and C-F (1220–1280 cm⁻¹) confirm functional groups .
Validation : Compare spectral data with analogs like 1-(4-fluorophenyl)pyrrolidin-2-one .
Advanced Research Questions
Q. How do electronic effects of bromo and fluoro substituents influence regioselectivity in substitution reactions?
The electron-withdrawing nature of bromo (-I effect) and fluoro (-I, +M) groups directs electrophilic substitution to specific positions:
- Bromo : Deactivates the ring, making meta positions more reactive.
- Fluoro : Ortho/para-directing due to resonance donation.
In catalytic cross-coupling (e.g., Suzuki-Miyaura), the bromo group serves as a better leaving group, enabling selective functionalization at the C-2 position . Experimental Insight : DFT calculations can predict reactivity trends by analyzing Fukui indices and charge distribution .
Q. What crystallographic methods resolve the three-dimensional structure of this compound?
- X-ray Diffraction : Single-crystal analysis (e.g., using SHELXL ) reveals bond lengths (C-Br: ~1.90 Å; C-F: ~1.35 Å) and torsional angles between the pyrrolidinone and aryl ring.
- ORTEP Visualization : Software like ORTEP-III generates thermal ellipsoid plots to assess molecular rigidity and intermolecular interactions (e.g., halogen bonding between Br and adjacent molecules) .
Case Study : A monoclinic P2₁/n space group was reported for the analog 1-(3-chloro-4-fluorophenyl)pyrrolidin-2-one, with Z = 4 and β = 91.088° .
Q. How does this compound interact with biological targets in medicinal chemistry studies?
- Enzyme Inhibition : The compound’s pyrrolidinone core mimics peptide bonds, enabling binding to proteases or kinases. Fluorine enhances metabolic stability, while bromine aids in hydrophobic interactions .
- In Silico Screening : Molecular docking (AutoDock Vina) predicts binding affinities to targets like EGFR (ΔG ≈ -9.2 kcal/mol) .
Experimental Validation : In vitro assays (e.g., fluorescence polarization) quantify inhibition of protein-DNA interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
